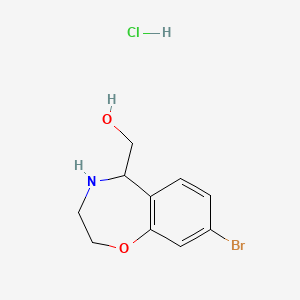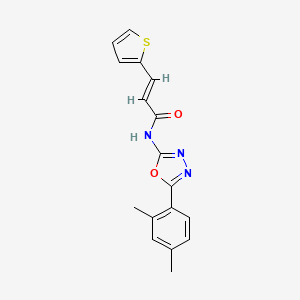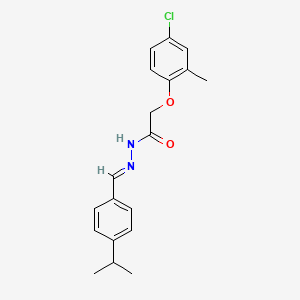![molecular formula C23H27N3O B2903546 4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 847271-14-1](/img/structure/B2903546.png)
4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PBIT or 4-iPPI and is a member of the pyrrolidin-2-one family of compounds.
Wirkmechanismus
The mechanism of action of 4-iPPI involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and to bind to specific receptors in the brain, improving cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-iPPI are diverse and depend on the specific application. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing angiogenesis. In neuroscience, 4-iPPI has been shown to improve cognitive function by increasing the levels of specific neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-iPPI in lab experiments is its high potency and specificity. This compound has been shown to have a strong effect on specific enzymes and receptors, making it a valuable tool in research. However, one limitation of this compound is its relatively high cost, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 4-iPPI. One potential application is in the development of new cancer therapies. This compound has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new drugs. Additionally, 4-iPPI has shown potential in improving cognitive function, and future research could focus on its use in the treatment of neurodegenerative diseases. Finally, further research is needed to understand the full range of biochemical and physiological effects of this compound and its potential applications in other fields.
Synthesemethoden
The synthesis of 4-iPPI involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one with isopentylamine. This reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
4-iPPI has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-[1-(3-methylbutyl)benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16(2)12-13-25-21-11-7-5-9-19(21)24-23(25)18-14-22(27)26(15-18)20-10-6-4-8-17(20)3/h4-11,16,18H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDCNBRYGUGHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(4-tert-butylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2903464.png)
![Ethyl 2-[3-(difluoromethyl)phenyl]acetate](/img/structure/B2903465.png)






![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2903476.png)
![2-(Benzo[b]thiophen-3-yl)ethanol](/img/structure/B2903477.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2903485.png)
